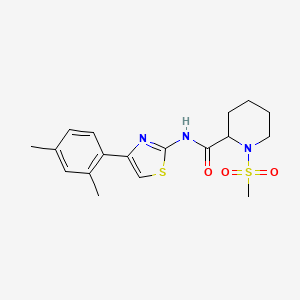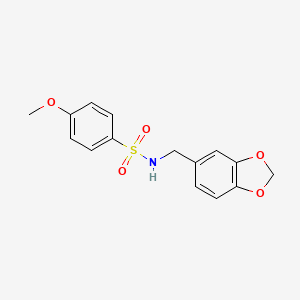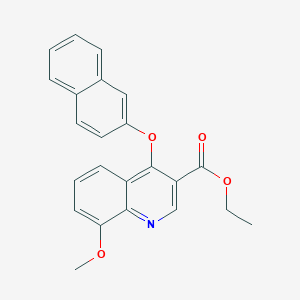
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate” is a complex organic molecule. It contains a pyrazole ring, which is a common structure in many pharmaceutical compounds . The phenylsulfonyl group attached to the pyrazole ring could potentially increase the compound’s reactivity and alter its physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving hydrazine derivatives and ethyl acetoacetate . The reaction mechanisms proposed for these syntheses could potentially apply to the synthesis of “3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate”.Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis Techniques
Studies on similar compounds to 3-Methyl-1-Phenyl-4-(Phenylsulfonyl)-1H-Pyrazol-5-yl 3-Methylbenzoate have highlighted their versatility in chemical transformations and synthesis. For instance, research has shown that sulfonyl-substituted spirocyclic 3H-pyrazoles can undergo various transformations under thermal, acid-catalyzed, and photolytic conditions, leading to novel pyrazolines, indazoles, and phenanthridines (Vasin, Masterova, Razin, & Somov, 2014). Another study introduced magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing the compound's potential in catalyzing green synthesis processes (Elhamifar, Ramazani, Norouzi, & Mirbagheri, 2018).
Antimicrobial Evaluation
A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and evaluated for antimicrobial activities, revealing some derivatives with activity exceeding reference drugs. This points towards the potential pharmaceutical applications of such compounds (Alsaedi, Farghaly, & Shaaban, 2019).
Structural and Molecular Studies
Research on isomeric reaction products of related compounds demonstrated how molecular-electronic structures and hydrogen bonding can influence the formation of complex molecular assemblies, potentially impacting the design of new materials (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Application in Heterocyclic Chemistry
Another study focused on the tandem reaction of propargyl alcohol and N-sulfonylhydrazone, leading to the synthesis of dihydropyrazole and its utility in the preparation of 3,3-diarylacrylonitrile. This highlights the compound's use in creating novel heterocyclic structures, which are crucial in drug design and development (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Synthesis of Pharmaceutically Important Heteroaromatics
Research has also explored the synthesis of pharmaceutically important heteroaromatics from precursors similar to 3-Methyl-1-Phenyl-4-(Phenylsulfonyl)-1H-Pyrazol-5-yl 3-Methylbenzoate, underlining the compound's role in creating valuable pharmaceutical agents (Yokoyama, Tsuji, & Imamoto, 1984).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-10-9-11-19(16-17)24(27)30-23-22(31(28,29)21-14-7-4-8-15-21)18(2)25-26(23)20-12-5-3-6-13-20/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTAAOVORUTBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2938806.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)







![7,9-dimethyl-1-pentyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938824.png)

